molecular formula C20H32O B6362893 1-(4-Ethyl-phenyl)-dodecan-1-one, 97% CAS No. 94760-73-3

1-(4-Ethyl-phenyl)-dodecan-1-one, 97%

Cat. No. B6362893
CAS RN: 94760-73-3
M. Wt: 288.5 g/mol
InChI Key: MERHMMZDRRQZDQ-UHFFFAOYSA-N
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Description

“1-(4-Ethyl-phenyl)-dodecan-1-one” is a long-chain ketone with an ethyl-substituted phenyl group at one end . The “97%” likely refers to the purity of the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through Friedel-Crafts acylation, a common method for attaching a ketone group to an aromatic ring . This would involve the reaction of 4-ethylbenzene with a dodecanoyl chloride in the presence of a Lewis acid catalyst .


Molecular Structure Analysis

The compound consists of a dodecan-1-one (a 12-carbon chain with a ketone group at one end) attached to a 4-ethylphenyl group (a phenyl group with an ethyl group at the 4-position) . The presence of the ketone and phenyl groups may confer certain chemical properties to the compound.


Chemical Reactions Analysis

As a ketone, “1-(4-Ethyl-phenyl)-dodecan-1-one” could potentially undergo a variety of reactions, including nucleophilic addition and reduction . The phenyl group might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Ethyl-phenyl)-dodecan-1-one” would be influenced by its long carbon chain and functional groups. It’s likely to be a liquid at room temperature, given the similar boiling points of related compounds . The presence of the ketone group could make it a polar compound, and it might be soluble in organic solvents .

Scientific Research Applications

1-Dodecanone has a wide range of applications in the scientific research and laboratory setting. It is used as a solvent for a variety of reactions, as well as a flavoring agent and fragrance. Additionally, it is used in the synthesis of a number of compounds, including pharmaceuticals, flavorings, and fragrances. It is also used in the production of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The exact mechanism of action of 1-dodecanone is not fully understood. However, it is believed to act as a mild irritant to the skin and mucous membranes, and may also have some antifungal and antibacterial properties. Additionally, it is thought to act as an inhibitor of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
1-Dodecanone has been studied for its potential therapeutic effects. Studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have some antifungal and antibacterial effects. It has also been suggested that it may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

1-Dodecanone has a number of advantages and limitations when used in laboratory experiments. One of the major advantages is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for laboratory research. However, it is important to note that 1-dodecanone is flammable and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 1-dodecanone in scientific research and laboratory experiments. One potential area of research is its potential use as a therapeutic agent for a variety of medical conditions. Additionally, it could be studied for its potential use as a flavoring agent and fragrance, as well as its potential use in the production of polymers. Finally, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects.

Synthesis Methods

1-Dodecanone can be synthesized via a number of methods. One of the most common methods is the reaction of ethylbenzene with sodium hydroxide and potassium hydroxide. The reaction is carried out in a sealed container at a temperature of 150°C for several hours. The resulting product is a mixture of 1-dodecanone and other compounds, which can be separated by distillation.

Safety and Hazards

The safety and hazards of “1-(4-Ethyl-phenyl)-dodecan-1-one” would depend on various factors, including its reactivity and the manner in which it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-(4-ethylphenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-3-5-6-7-8-9-10-11-12-13-20(21)19-16-14-18(4-2)15-17-19/h14-17H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHMMZDRRQZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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